molecular formula C8H13NO3 B1530753 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one CAS No. 1781131-51-8

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Cat. No.: B1530753
CAS No.: 1781131-51-8
M. Wt: 171.19 g/mol
InChI Key: MHOLNCFCSNCLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) is a spirocyclic compound of high interest in modern medicinal chemistry. With a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol, this compound serves as a privileged scaffold for the design and synthesis of novel bioactive molecules . The spiro[5.5]undecane core provides a rigid, three-dimensional structure that can effectively probe biological targets, a feature that is increasingly sought after in drug discovery programs to access underexplored chemical space . Researchers utilize this and related spirocyclic frameworks in various therapeutic areas. While the 1,9-dioxa-3-aza derivative is a valuable building block, close structural analogs, such as 1,9-diazaspiro[5.5]undecanes, have demonstrated significant biological activity in pre-clinical research, including potential applications as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity and type 2 diabetes . Furthermore, recent studies on 1-oxa-9-azaspiro[5.5]undecane derivatives have highlighted the potential of this scaffold in developing new antituberculosis agents that target the MmpL3 protein in Mycobacterium tuberculosis , showing activity against multidrug-resistant strains . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,9-dioxa-3-azaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLNCFCSNCLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Piperidine Derivatives and Diols

One common approach involves starting from a piperidine derivative bearing hydroxyalkyl substituents capable of intramolecular cyclization to form the dioxa moiety. Acidic conditions (e.g., heating in acidic media) promote cyclization by activating hydroxyl groups and facilitating ring closure.

  • For example, 9-methyl-3-oxa-9-azaspiro[5.5]undecane has been synthesized by heating 1-methyl-4-(2-hydroxyethyl)piperidine in acidic medium, which promotes intramolecular cyclization to form the spiro ring system incorporating the oxygen atoms.

Amide Formation Followed by Cyclization

Another method involves condensation of amine intermediates with carboxylic acid derivatives to form amides, which are then converted into carbamate or carbalkoxy derivatives. Under acidic conditions, these intermediates undergo cyclization to yield the spirocyclic lactam structure.

  • For instance, condensation of 3-substituted propylamines with aromatic acetic acids forms amides, which upon treatment with chloroformic acid esters and cyclization in 80% phosphoric acid yield diazaspiro compounds analogous to the target structure.

Use of Potassium tert-Butoxide Mediated Cyclization

In advanced synthetic routes, strong bases such as potassium tert-butoxide in aprotic solvents (e.g., THF) at low temperatures (-78°C to -30°C) are employed to induce cyclization of precursor molecules to form the spirocyclic core.

  • This method has been demonstrated in the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, where a precursor amide was treated with potassium tert-butoxide to cyclize and form the spirocyclic lactam with high yield and purity.

Research Findings and Reaction Conditions

Preparation Method Key Reagents/Conditions Yield (%) Notes
Acidic heating of hydroxyalkyl piperidine Acidic medium, heat Moderate Promotes intramolecular ether formation to generate dioxa ring
Amide formation + carbalkoxy derivative cyclization Chloroformic acid ester, 80% H3PO4, heat 70-80 Efficient for constructing diazaspiro ring systems; requires careful control of pH and temperature
Potassium tert-butoxide induced cyclization Potassium tert-butoxide, THF, -78 to -30 °C 77-84 High yield; base-promoted cyclization under inert atmosphere; suitable for chiral synthesis

Stereoselective and Chiral Synthesis Considerations

Stereochemistry is critical in the biological activity of spirocyclic compounds. Some synthetic routes incorporate chiral starting materials or chiral resolution steps to obtain enantiomerically enriched 1,9-dioxa-3-azaspiro[5.5]undecan-2-one derivatives.

  • Chiral preparative HPLC and the use of chiral acylating agents have been employed to isolate enantiomers with high enantiomeric excess (up to 100%) in related spirocyclic systems.

Summary of Key Synthetic Routes

Step Description Example Reference
1. Starting Material Preparation Functionalized piperidine or amine derivatives prepared with hydroxyalkyl or acyl substituents
2. Amide or Carbamate Formation Condensation with carboxylic acids or chloroformic acid esters to form intermediates
3. Cyclization Acidic heating or base-promoted intramolecular cyclization to form spirocyclic lactam
4. Purification and Resolution Chromatographic purification and chiral resolution if needed

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Treatment of Metabolic Disorders

One of the primary applications of 1,9-dioxa-3-azaspiro[5.5]undecan-2-one is in the treatment of metabolic disorders, particularly obesity. Research indicates that compounds derived from this scaffold can inhibit key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC). For instance, several studies have reported IC50 values for ACC inhibition in the nanomolar range, demonstrating potent biological activity against metabolic disorders .

Key Mechanisms:

  • Inhibition of ACC : This enzyme plays a crucial role in fatty acid synthesis, and its inhibition can lead to reduced triglyceride levels and improved metabolic profiles.
  • Antagonism of Neuropeptide Y (NPY) : Compounds based on this structure have shown antagonistic activity against NPY, which is involved in appetite regulation .
CompoundMechanismIC50 (nM)
1bACC Inhibition3.4
2ACC Inhibition67
3NPY Antagonism11

Central Nervous System Disorders

The compound also shows promise in addressing central nervous system (CNS) disorders. Research has focused on developing dual antagonists targeting orexin receptors (OX1R and OX2R), which are implicated in sleep regulation and other CNS functions. Some derivatives have exhibited subnanomolar binding affinities for these receptors, indicating their potential as therapeutic agents for sleep disorders and related conditions .

Case Study:
A study exploring the pharmacokinetics of these compounds revealed challenges with bioavailability and clearance rates, suggesting that modifications to the spirocyclic core could enhance their efficacy in vivo .

Prins Cascade Cyclization

This method has been developed to create derivatives efficiently by coupling various reactants under controlled conditions. This approach allows for the introduction of different functional groups at specific positions on the spirocyclic framework, which can significantly affect biological activity .

Structure–Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of this compound class. By systematically modifying substituents at positions 1 and 9 of the diazaspiro core, researchers have identified key structural features that enhance potency against target enzymes .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the pharmacological profiles of 1,9-dioxa-3-azaspiro[5.5]undecan-2-one derivatives:

  • Cancer Therapy : Given their ability to modulate cellular pathways, there is potential for these compounds to be developed as anticancer agents.
  • Pain Management : Due to their multimodal activity against various receptors associated with pain perception, they could provide new avenues for chronic pain treatment .

Mechanism of Action

The mechanism by which 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Heteroatoms Key Substituents Bioactivity/Application IC50/Docking Energy Reference
1,9-Dioxa-3-azaspiro[5.5]undecan-2-one 1N, 2O None (parent structure) Limited direct data; inferred enzyme modulation N/A
1,9-Diazaspiro[5.5]undecan-2-one 2N Carbonyl group at position 2 Obesity, pain, immune disorders N/A
1,4,9-Triazaspiro[5.5]undecan-2-one 3N Fluorinated aryl groups METTL3 inhibition (anticancer) IC50: 0.5–10 nM
1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one 2N, 1O Trifluoromethylbenzyl group α-Glucosidase inhibition (antidiabetic) IC50: 49.96–63.15 nmol
9-[4-(4-Fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one 2N, 1O Fluorophenyl ketone substituent Predicted pharmacokinetic optimization CCS: 204.0–215.9 Ų

Pharmacological and Biochemical Insights

  • Enzyme Inhibition :

    • 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives exhibit potent METTL3 inhibition (IC50: 0.5–10 nM), crucial for targeting RNA methylation in cancer. Fluorine substitutions enhance selectivity and metabolic stability .
    • 1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives demonstrate strong α-glucosidase inhibition (IC50: ~50 nmol), with SPO-7 showing dual antimicrobial activity (MIC: 0.156 mg/mL) against E. coli and B. cereus .
  • Structural Rigidity and Binding Affinity :

    • The spiro framework in 1,9-diazaspiro[5.5]undecan-2-one enhances receptor binding, making it effective in pain management and metabolic regulation .
    • Fluorinated analogues (e.g., METTL3 inhibitors) leverage halogen bonding for improved target engagement, achieving >1,000-fold potency improvements .
  • Physicochemical Properties :

    • Collision Cross-Section (CCS) : Derivatives like 9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one exhibit CCS values of 204–215 Ų, suggesting favorable membrane permeability .
    • Solubility and Stability : Hydrochloride salts (e.g., 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride) enhance aqueous solubility for pharmaceutical formulations .

Biological Activity

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one is a spirocyclic compound notable for its unique structural characteristics, which include both nitrogen and oxygen atoms within its ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one is believed to exert its biological effects through several mechanisms:

  • Targeting RNA Modification Pathways : Similar compounds have been shown to interact with the METTL3/METTL14 complex, which is involved in m6A methylation of RNA, influencing gene expression and cellular processes related to cancer and metabolic diseases.
  • Inhibition of Enzymatic Activity : Research indicates that related spirocyclic compounds act as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and chronic kidney diseases .

Pharmacological Applications

The compound has been investigated for various therapeutic applications:

  • Anticancer Properties : Studies suggest that it may reduce m6A levels in polyadenylated RNA in cancer cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects : The inhibition of sEH by structurally similar compounds points to possible anti-inflammatory applications, particularly in chronic conditions such as kidney disease .
  • Metabolic Disorders : There is emerging evidence that these compounds may be effective against obesity and related metabolic disorders by modulating signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameKey Biological ActivityReference
1,4,9-Triazaspiroundecan-2-oneTargets METTL3; potential anticancer activity
1-Oxa-4,9-diazaspiro[5.5]undecanePotent sEH inhibitor; reduces serum creatinine
1,9-Diazaspiro[5.5]undecanesTreatment for obesity and pain

Study on Anticancer Activity

A study on the effects of 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one analogs demonstrated significant reductions in m6A levels in MOLM-13 (acute myeloid leukemia) cell lines. The results indicated that these compounds could inhibit tumor growth by altering RNA methylation patterns, thus affecting gene expression crucial for cancer progression.

Study on Inhibition of Soluble Epoxide Hydrolase

In a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound exhibited excellent sEH inhibitory activity. Administered orally at a dose of 30 mg/kg, it significantly lowered serum creatinine levels, suggesting its potential as an effective treatment for chronic kidney disease .

Q & A

Q. What are the recommended synthetic protocols for 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one, and how do reaction conditions influence yield?

The synthesis of spirocyclic compounds like 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one often involves cyclization reactions mediated by acid or base catalysis. For example, analogous spiro compounds (e.g., 1,5-Dioxaspiro[5.5]undecan-3-one) are synthesized via intramolecular cyclization of keto-alcohol precursors under acidic conditions (e.g., HCl or H₂SO₄) . Key parameters include:

  • Temperature : Elevated temperatures (~80–100°C) accelerate cyclization but may promote side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst loading : Sub-stoichiometric amounts of p-toluenesulfonic acid (PTSA) improve regioselectivity.
    Yield optimization typically requires iterative adjustment of these parameters and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded oxa/aza protons) and quaternary carbons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₁₃NO₃) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% is typical for research-grade material) .

Q. What are the solubility properties of 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one in common solvents, and how do they affect reaction design?

The compound exhibits moderate solubility in polar solvents:

  • High solubility : DMSO, DMF (>50 mg/mL).
  • Limited solubility : Water, hexane (<1 mg/mL).
    For reactions requiring aqueous conditions (e.g., biological assays), co-solvents like ethanol or acetone (10–20% v/v) improve solubility. Solvent selection must balance reactivity and solubility; for example, DMSO may interfere with acid-catalyzed reactions .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should include:

  • Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values via MTT or resazurin assays. Structural analogs (e.g., 1,9-diazaspiro derivatives) show IC₅₀ values in the µM range, suggesting potential anticancer activity .
  • Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates, given the spirocyclic scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How does structural modification of the spirocyclic core (e.g., substituent position, heteroatom replacement) alter bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Oxygen vs. nitrogen placement : Replacing the aza group (N) with oxygen reduces basicity, altering membrane permeability. For example, 1-oxa-9-azaspiro analogs show improved blood-brain barrier penetration .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine at C-3/C-4) enhance metabolic stability but may reduce solubility. Derivatives like 3,4-difluoro-1,5-dioxaspiro[5.5]undecan-2-one exhibit prolonged in vivo half-lives .
    Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like METTL3 methyltransferase, which is implicated in cancer progression .

Q. How do conflicting data on spirocyclic compound stability in acidic/basic media arise, and how can they be resolved?

Contradictions in stability studies often stem from:

  • Protonation state : The aza group’s pKa (~8.5) means stability varies with pH. At pH < 7, protonation prevents ring-opening, while basic conditions (pH > 9) destabilize the spiro structure .
  • Counterion effects : Hydrochloride salts (e.g., 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride) show higher aqueous stability than free bases .
    Resolution requires controlled experiments using buffered solutions (pH 2–12) and monitoring via HPLC or NMR .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., proteins, DNA)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for high-affinity interactions .
  • Cryo-EM/X-ray crystallography : Resolves binding poses at atomic resolution, as demonstrated for METTL3 inhibitors with spirocyclic scaffolds .

Q. How can researchers address low yields in multi-step syntheses of derivatives (e.g., 1-oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride)?

Critical strategies include:

  • Protecting group optimization : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions during cyclization .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., nitration) .
  • Catalyst screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in final deprotection steps .

Methodological Notes

  • Data sources : Prioritize peer-reviewed journals (e.g., Organic Syntheses, Journal of Medicinal Chemistry) and authoritative databases (PubChem) .
  • Contradictory evidence : Cross-validate solubility and stability data using multiple techniques (e.g., NMR + HPLC) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and chemical safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dioxa-3-azaspiro[5.5]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.